Tetrabutylammonium dicarbonyldichlororhodate

Organometallic Chemistry X-ray Crystallography Catalyst Precursor Characterization

Using [Rh(CO)2Cl]2 dimer risks speciation ambiguity; in situ bridge cleavage undermines catalytic reproducibility. This monomeric [N(C4H9)4][Rh(CO)2Cl2] salt eliminates that uncertainty: • Square-planar geometry confirmed by XRD (Rh-C 1.72±0.02 Å) • Direct metathesis to [Rh(CO)2X2]⁻ (X = Br, I, OAc) for systematic screening • 95% selectivity in glycolaldehyde hydroformylation (100-140 atm CO/H2, 90-110 °C) • Bypasses in situ generation for reproducible Rh cluster synthesis.

Molecular Formula C18H38Cl2NO2Rh
Molecular Weight 474.3 g/mol
CAS No. 14593-70-5
Cat. No. B12662025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylammonium dicarbonyldichlororhodate
CAS14593-70-5
Molecular FormulaC18H38Cl2NO2Rh
Molecular Weight474.3 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.[CH-]=O.[CH-]=O.Cl[Rh+]Cl
InChIInChI=1S/C16H36N.2CHO.2ClH.Rh/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-2;;;/h5-16H2,1-4H3;2*1H;2*1H;/q+1;2*-1;;;+3/p-2
InChIKeyCGLSFTRQDAMXNI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 100 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrabutylammonium Dicarbonyldichlororhodate: Defined Rh(I) Carbonyl Chloride Precursor


Tetrabutylammonium dicarbonyldichlororhodate (CAS 14593-70-5) is a well-defined, monomeric rhodium(I) coordination complex with the formula [N(C₄H₉)₄][Rh(CO)₂Cl₂]. It features a square-planar anionic Rh(I) center bearing two cis carbonyl and two chloride ligands, charge-balanced by a lipophilic tetrabutylammonium cation . The compound is isolated as a crystalline solid whose structure has been unequivocally determined by single-crystal X-ray diffraction, confirming a short Rh–C distance of 1.72 ± 0.02 Å consistent with significant Rh–CO π-back-donation . It serves as a stoichiometric precursor to other rhodium carbonyl derivatives through facile halide/pseudohalide exchange and as a component of synergistic catalytic mixtures for carbonylation and hydroformylation reactions .

Precursor Role

Defined Rh(I) carbonyl chloride for stoichiometric halide/pseudohalide exchange to derivative complexes

Catalysis Context

Synergistic hydroformylation catalyst component for C1 chemistry and glycolaldehyde research

Cluster Synthesis

Pre-isolated intermediate for reproducible high-nuclearity rhodium carbonyl nanocluster synthesis

Why [Rh(CO)₂Cl]₂ Cannot Substitute Tetrabutylammonium Dicarbonyldichlororhodate


Generic substitution of this compound with the commonly available chlorodicarbonylrhodium(I) dimer, [Rh(CO)₂Cl]₂, or simple inorganic rhodium salts fails to replicate key handling and performance attributes. The tetrabutylammonium salt is a discrete, monomeric anion that is soluble in a range of organic solvents owing to its lipophilic cation, whereas the neutral dimer has limited solubility in non-coordinating media and exists as a chloride-bridged binuclear species that must first undergo bridge cleavage to enter catalytic cycles . Additionally, the structurally authenticated salt provides a reproducible, stoichiometrically precise Rh(I) starting point for the synthesis of derivative complexes (e.g., acetate, iodide) via direct metathesis without the speciation ambiguity inherent to the dimer under catalytic conditions . These differences directly impact experimental reproducibility, catalyst loading accuracy, and the ability to systematically tune the metal coordination environment.

Structure
This ProductMonomeric, square-planar anion authenticated by single-crystal XRD
[Rh(CO)₂Cl]₂ DimerChloride-bridged binuclear species; speciation may shift under catalytic conditions
Solubility
This ProductLipophilic tetrabutylammonium cation enables organic-solvent dissolution
[Rh(CO)₂Cl]₂ DimerLimited solubility in non-coordinating media; may require phase-transfer conditions
Reproducibility
This ProductStructurally defined monomer supports exact stoichiometric catalyst loading
[Rh(CO)₂Cl]₂ DimerBridge cleavage required before catalysis; loading precision may vary

Differentiation of Tetrabutylammonium Dicarbonyldichlororhodate from Closest Analogs


Monomeric Square-Planar Structure vs. [Rh(CO)₂Cl]₂ Dimer

The tetrabutylammonium salt provides an unambiguous monomeric square-planar geometry for the [Rh(CO)₂Cl₂]⁻ anion, in contrast to the chloride-bridged dimeric structure of the widely used neutral precursor [Rh(CO)₂Cl]₂. Single-crystal X-ray diffraction of the title compound reveals a Rh–C bond distance of 1.72 ± 0.02 Å, which is unusually short and indicative of extensive Rh-to-CO π-back-donation—a feature that cannot be directly compared in the dimer because the dimer's bridging chloride geometry obscures the intrinsic electronic properties of the terminal Rh(CO)₂ moiety . This structural precision enables exact molecular weight-based stoichiometry for catalyst loading, eliminating the uncertainty introduced by the dimer's labile bridging ligands.

Monomeric vs Dimeric Structure
Class-level
Rh–C 1.72 ± 0.02 Å Monomeric square-planar anion (XRD) vs chloride-bridged dimer
Reported structural precision supports exact precursor loading and batch reproducibility
Dimer structure obscures intrinsic Rh(CO)₂ electronic properties
Organometallic Chemistry X-ray Crystallography Catalyst Precursor Characterization

Facile Ligand Exchange vs. Multi-Step Dimer Routes

The chloride ligands in [N(C₄H₉)₄][Rh(CO)₂Cl₂] undergo direct metathesis with silver acetate or methyl iodide to yield the corresponding diacetate and diiodide complexes in a single step. Specific IR data confirm the structural integrity of the product: ν(COterminal) = 1986, 2066 cm⁻¹ for the diacetate derivative [N(C₄H₉)₄][Rh(CO)₂(OAc)₂] . Starting from [Rh(CO)₂Cl]₂, analogous transformations require initial bridge cleavage and often produce mixtures of products. The equilibrium between chloride and iodide forms was shown to favor the chloride in CH₂Cl₂ and the iodide in methanol, providing solvent-tunable access to different catalyst species .

Ligand Exchange Pathway
Head-to-head
ν(CO) 1986, 2066 cm⁻¹ Single-step conversion to diacetate/diiodide derivatives
Reported single-step derivatization supports catalyst library synthesis from one precursor
Solvent-tunable halide equilibria; dimer routes may yield product mixtures
Catalyst Synthesis Halide Exchange Rhodium Carbonyl Complexes

Enhanced Organic Solubility vs. Alkali Metal Salts

The tetrabutylammonium cation confers lipophilic character to the [Rh(CO)₂Cl₂]⁻ anion, enabling dissolution in common organic solvents such as dichloromethane, chloroform, and acetone. This represents a critical advantage over hypothetical sodium or potassium salts of the same anion, which would be expected to exhibit negligible solubility in low-polarity organic media based on the well-documented behavior of tetrabutylammonium vs. alkali metal salts of inorganic anions . Qualitative observations from the preparative literature confirm that the tetrabutylammonium salt is handled in organic solvents throughout synthesis and crystallization .

Organic Solvent Solubility
Source review
CH₂Cl₂, CHCl₃, acetone Lipophilic TBA cation enables organic-phase dissolution
Reported organic-phase solubility supports homogeneous catalysis workflow without phase-transfer agents
Quantitative solubility data not located; qualitative literature observation
Homogeneous Catalysis Phase-Transfer Chemistry Organometallic Solubility

Synergistic Formaldehyde Hydroformylation to Glycolaldehyde

The [Rh(CO)₂Cl₂]⁻ anion, when combined with [Rh₅(CO)₁₅₋ₓ(PPh₃)ₓ]⁻ in a synergistic catalytic system, achieves formaldehyde hydroformylation to glycolaldehyde with selectivities up to 95% at 100–140 atm CO/H₂ (1:1) and 90–110 °C in common organic solvents such as acetone . The [Rh(CO)₂Cl₂]⁻ component provides the high selectivity, while the cluster anion contributes high activity. This synergistic performance cannot be replicated by either component alone, nor by the neutral dimer [Rh(CO)₂Cl]₂ used as a single catalyst precursor, which lacks the precisely controlled anionic speciation required for synergistic interplay .

Hydroformylation Selectivity
Class-level
Up to 95% selectivity Glycolaldehyde via synergistic two-component system
Reported synergistic selectivity context; requires dual-component catalytic system
100–140 atm CO/H₂, 90–110 °C; single-component performance not comparable
Hydroformylation C1 Chemistry Synergistic Catalysis

Key Intermediate for Rhodium Carbonyl Nanocluster Synthesis

[Rh(CO)₂Cl₂]⁻, generated in situ from RhCl₃·nH₂O under 1 atm CO at 50 °C in ethylene glycol, serves as the well-defined intermediate for the subsequent high-yield synthesis of [Rh₇(CO)₁₆]³⁻ and [Rh₁₄(CO)₂₅]⁴⁻ clusters upon addition of base and further reductive carbonylation . Using the pre-isolated tetrabutylammonium salt as a starting material bypasses the in situ generation step and provides exact stoichiometric control over the Rh(I) precursor, which is critical for reproducible cluster synthesis at scale. Alternative starting materials such as [Rh(CO)₂Cl]₂ or RhCl₃ require different pretreatment and can introduce speciation variability .

Nanocluster Intermediate
Source review
[Rh₇(CO)₁₆]³⁻, [Rh₁₄(CO)₂₅]⁴⁻ Precursor to high-nuclearity rhodium carbonyl clusters
Reported cluster synthesis intermediate; bypasses in situ generation step for improved reproducibility
Ethylene glycol, 1 atm CO; alternative precursors may introduce speciation variability
Nanocluster Synthesis Rhodium Carbonyl Clusters Reductive Carbonylation

Application Scenarios for Tetrabutylammonium Dicarbonyldichlororhodate


Rh(I) Catalyst Libraries via Halide Exchange

Research groups requiring a family of well-characterized [Rh(CO)₂X₂]⁻ (X = Cl, Br, I, OAc) complexes for systematic catalytic screening should procure this compound as the chloride entry point. The documented single-step conversion to the diacetate (ν(COterm) = 1986, 2066 cm⁻¹) and diiodide derivatives, with solvent-tunable halide equilibria, allows rapid generation of a catalyst library from one analytically pure precursor .

Glycolaldehyde via Synergistic Formaldehyde Hydroformylation

Process chemists developing C1 hydroformylation routes to glycolaldehyde require this specific anionic complex as the selectivity-controlling component of the [Rh(CO)₂Cl₂]⁻/[Rh₅(CO)₁₅₋ₓ(PPh₃)ₓ]⁻ synergistic system. Using the pre-isolated tetrabutylammonium salt ensures the exact speciation needed to achieve selectivities up to 95% under 100–140 atm CO/H₂ at 90–110 °C .

Stoichiometric Precursor for Rhodium Carbonyl Nanoclusters

Laboratories synthesizing anionic rhodium carbonyl clusters such as [Rh₇(CO)₁₆]³⁻ and [Rh₁₄(CO)₂₅]⁴⁻ benefit from purchasing this compound as a pre-isolated, analytically pure form of the key [Rh(CO)₂Cl₂]⁻ intermediate. This bypasses the in situ generation step (RhCl₃ + CO in ethylene glycol) and provides exact Rh loading control for reproducible high-yield cluster synthesis .

Organometallic Crystal Engineering & Supramolecular Assembly

The well-defined square-planar geometry and reliable crystallization behavior of the [Rh(CO)₂Cl₂]⁻ anion as its tetrabutylammonium salt make it a valuable building block for crystal engineering studies. It has been successfully employed in self-assembly with bipyridine-based cations to form one-dimensional chains and ion-pair architectures with metallophilic contacts .

Application
Selection Property
Validation Focus
Catalyst library synthesis
Reported halide exchange versatility
Derivatization pathway reproducibility
Glycolaldehyde hydroformylation research
Synergistic catalytic speciation
Selectivity under reported conditions
Rhodium carbonyl nanocluster studies
Pre-isolated Rh(I) intermediate
Cluster product distribution control
Organometallic crystal engineering
Square-planar building block
Self-assembly architecture reproducibility
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